molecular formula C24H22N2O5S B2993518 N-[1-(1,3-Benzodioxol-5-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1090676-71-3

N-[1-(1,3-Benzodioxol-5-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No. B2993518
CAS RN: 1090676-71-3
M. Wt: 450.51
InChI Key: UYHAUEQSNIBFKN-UHFFFAOYSA-N
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Description

The compound contains a benzodioxole group, which is a type of aromatic ether. It also has an ethyl group attached to the nitrogen atom, a phenylethenyl group, and a sulfonylamino group attached to the benzamide portion of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzodioxole and benzamide rings, the ethyl group attached to the nitrogen atom, and the phenylethenyl and sulfonylamino groups attached to the benzamide ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Synthesis and Cardiac Electrophysiological Activity: A study on N-substituted imidazolylbenzamides and benzene-sulfonamides described their potency in vitro, comparable to sematilide, a class III agent, indicating the potential for cardiac arrhythmia treatment (Morgan et al., 1990).

Anticancer Applications

  • Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives: Research on phenylaminosulfanyl-1,4‐naphthoquinone derivatives demonstrated potent cytotoxic activity against several cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial and Antibacterial Activity

  • Synthesis and Antibacterial Evaluation: A study on 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives showed that these compounds possess antibacterial activity, which could be beneficial in developing new antibiotics (Siddiqa et al., 2014).

Sensing and Detection Technologies

  • Synthesis, Characterization for Methotrexate Sensing: The study on conductive aromatic polyamides integrated with Fe3O4 nanoparticles for electrochemical detection of methotrexate highlights the role of such compounds in developing sensing technologies for cancer treatment monitoring (Abdel-Rahman et al., 2023).

Insecticide Development

  • Novel Insecticide for Lepidopterous Pests: Research on Flubendiamide outlined its exceptionally strong insecticidal activity, especially against lepidopterous pests, underscoring the agricultural applications of similar benzamide derivatives (Tohnishi et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body. Without more information, it’s difficult to speculate .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential use in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-17(20-9-12-22-23(15-20)31-16-30-22)25-24(27)19-7-10-21(11-8-19)26-32(28,29)14-13-18-5-3-2-4-6-18/h2-15,17,26H,16H2,1H3,(H,25,27)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHAUEQSNIBFKN-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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